4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one
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Overview
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one interacts with BRD4, inhibiting its activity . Notably, compound DDT26, a derivative of 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one, exhibited the most potent inhibitory effect on BRD4 . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 by 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one affects the gene expression regulated by BRD4 . This can lead to changes in various biochemical pathways, including those involved in cell proliferation and DNA damage repair .
Result of Action
The inhibition of BRD4 by 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-2-one leads to significant anti-proliferative activity against certain cancer cell lines . For instance, DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one typically involves the reaction of 3,5-dimethyl-1,2-oxazole with piperazine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with the oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may lead to the formation of piperazine derivatives with altered oxidation states.
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-methylurea
- (4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}-2-quinazolinyl)methanol
- (1R)-1,5-Anhydro-2,3,4-trideoxy-1-{2-[(3,4-dichlorobenzyl)amino]-2-oxoethyl}-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamoyl]amino}-D-erythro-hex-2-enitol
Uniqueness
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one is unique due to its specific combination of the oxazole and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)5-13-4-3-11-10(14)6-13/h3-6H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJZXSDTOGCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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